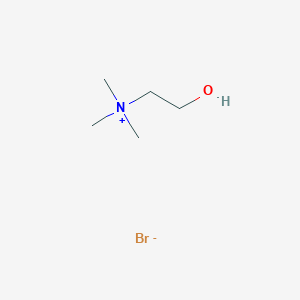
2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one
Vue d'ensemble
Description
The compound "2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one" is a fluorinated ketone with a nitrophenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of nitroaniline with chloral, as seen in the synthesis of 2,2,2-trichloro-N,N'-bis(2-nitrophenyl)-ethane-1,1-diamine . This suggests that the synthesis of "2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one" could potentially involve similar starting materials, such as a nitrophenyl derivative and a trifluorinated aldehyde.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR, as well as X-ray crystallography . These techniques could be applied to "2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one" to determine its structure. The presence of the trifluoromethyl group and the nitro group is likely to influence the electronic properties of the molecule, as suggested by the HOMO-LUMO analysis and molecular electrostatic potential (MEP) map of the related compound .
Chemical Reactions Analysis
The reactivity of similar compounds, such as 1,1,1-trifluoro-2,2-bis(4-nitrophenyl)ethane, with various bases has been studied, showing complex kinetics and the formation of products through multistep mechanisms . These studies indicate that "2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one" could also undergo reactions with nucleophiles, potentially leading to the formation of addition-elimination products.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For instance, the crystal structure of a related compound indicates that it crystallizes in the monoclinic system . The presence of the trifluoromethyl group in "2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one" would likely contribute to its physical properties, such as density and melting point. The nitro group could also affect its chemical properties, such as reactivity and stability.
Applications De Recherche Scientifique
Kinetics and Reaction Mechanisms
- Complex Reaction Kinetics : The reaction of compounds structurally similar to 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one with bases like piperidine and pyrrolidine in various solvents shows complex kinetics, leading to specific fluoro and nitrophenyl derivatives (Jarczewski, Schroeder, & Dworniczak, 1986).
- Oxidation Studies : This compound undergoes oxidation under basic conditions, forming ketones and exhibiting significant enthalpies and entropies of activation (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).
Chemical Synthesis and Structures
- Synthesis of Heterocycles : Synthesis involving similar nitrophenyl compounds has been employed to create heterocycles like oximes and triazoles, contributing to the development of novel organic compounds (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023).
- Photochemical Studies : The photochemical reaction of nitrobenzylphosphonate ions, closely related to 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one, shows potential for studying electron transfer and bond cleavage mechanisms (Okamoto, Iwamoto, Toki, & Takamuku, 1987).
Phase Equilibrium Research
- Solid-Liquid Phase Equilibrium : Research on the phase equilibrium of nitrophenyl ethanones in solvents like methanol and n-propanol provides insights into the solubility and crystallization behaviors, critical for chemical process optimization (Li, Jin, Wang, Zhan, Zhu, Zheng, Zhao, & Han, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)7(13)5-2-1-3-6(4-5)12(14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADCNGZPRUSTJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215915 | |
| Record name | 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one | |
CAS RN |
657-15-8 | |
| Record name | 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=657-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK5Z3VYK6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














